
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of bromine and cyano groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine as the brominating agent in a solvent mixture of anhydrous dichloromethane and methanol . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile may involve large-scale bromination reactors and continuous flow processes to optimize efficiency and safety. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The presence of cyano groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-phenylpyrazole: Similar structure but with a phenyl group instead of cyanomethyl and carbonitrile groups.
1-(Cyanomethyl)-3,5-dibromo-1H-pyrazole: Contains additional bromine atoms, leading to different reactivity and applications.
4-Cyano-5-bromo-1H-pyrazole: Lacks the cyanomethyl group, affecting its chemical properties and uses.
Uniqueness
5-Bromo-1-(cyanomethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of bromine, cyanomethyl, and carbonitrile groups, which confer specific reactivity and binding properties. This makes it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C6H3BrN4 |
|---|---|
Molecular Weight |
211.02 g/mol |
IUPAC Name |
5-bromo-1-(cyanomethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C6H3BrN4/c7-6-5(3-9)4-10-11(6)2-1-8/h4H,2H2 |
InChI Key |
JELSHFMAZLNEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1C#N)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
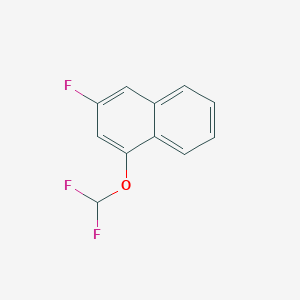
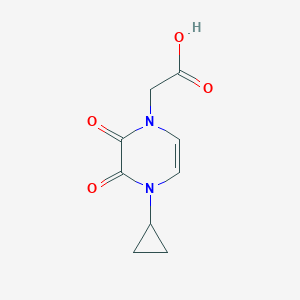

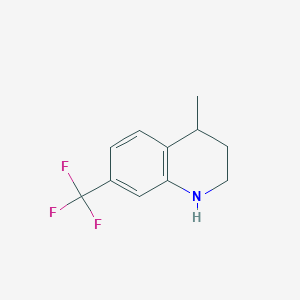
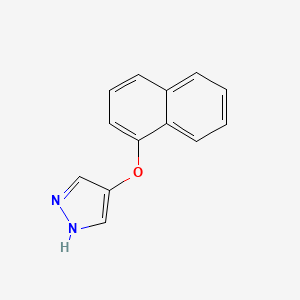
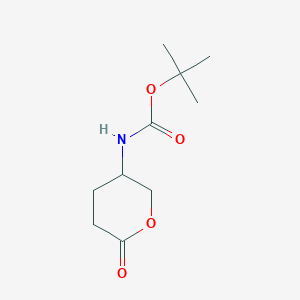
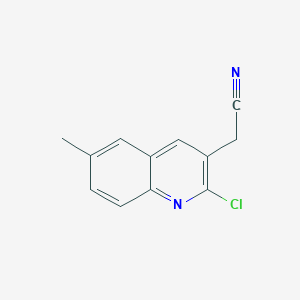
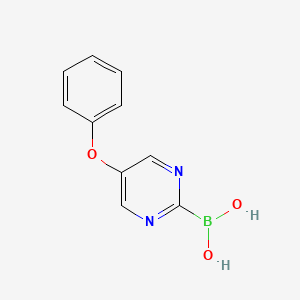
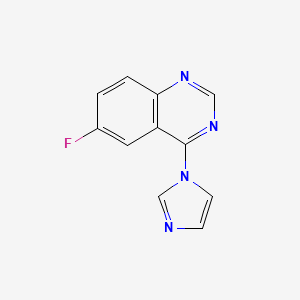
![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)


